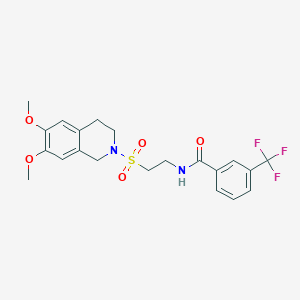
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group and a sulfonamide moiety attached to a benzamide framework. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline core is significant for its biological activity. The molecular formula is C19H22F3N2O4S, with a molecular weight of approximately 426.45 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₃N₂O₄S |
| Molecular Weight | 426.45 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that this compound exhibits orexin receptor antagonism , which plays a crucial role in various physiological processes such as sleep regulation and appetite control. Orexin receptors are implicated in the modulation of wakefulness and energy homeostasis, making this compound a potential candidate for treating sleep disorders and metabolic diseases.
Pharmacological Effects
- Sleep Regulation : The orexin receptor antagonism suggests potential applications in managing conditions like insomnia or obesity by influencing sleep patterns and appetite.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, although specific data on this compound's antifungal efficacy remains limited .
- Cell Viability Protection : Some studies have indicated that related compounds exhibit protective effects against cellular stress, particularly in pancreatic β-cells, which is critical for diabetes management .
Case Studies
- Orexin Receptor Studies : A study utilizing radiolabeled ligand binding assays demonstrated that this compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This binding influences downstream signaling pathways associated with physiological responses such as appetite regulation and sleep-wake cycles.
- Antifungal Testing : In vitro studies conducted on similar benzamide derivatives have shown promising antifungal activity against various pathogenic fungi at concentrations around 50 μg/ml . While specific data for this compound is not available, it suggests the potential for further exploration in antifungal applications.
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-6-8-26(13-16(14)12-19(18)31-2)32(28,29)9-7-25-20(27)15-4-3-5-17(10-15)21(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHYHPQAYZODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














